Product packaging for 1-Methyl-4-phenylpyrimidin-1-ium(Cat. No.:)

1-Methyl-4-phenylpyrimidin-1-ium

Cat. No.: B270795
M. Wt: 171.22 g/mol
InChI Key: QMXNMDFKXPNHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-phenylpyrimidin-1-ium is a chemical compound of significant interest in neuroscience and toxicology research. It is structurally analogous to the well-characterized neurotoxin 1-Methyl-4-phenylpyridinium (MPP+), a metabolite of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) that is known to selectively destroy dopaminergic neurons in the substantia nigra, making it a critical tool for modeling Parkinson's disease in laboratory settings . The mechanism of toxicity for MPP+ involves its accumulation within neuronal terminals, a process influenced by the plasma membrane potential . Once inside cells, it potently inhibits mitochondrial complex I (NADH dehydrogenase), a key enzyme in the electron transport chain . This inhibition leads to a catastrophic depletion of cellular ATP and eventually, cell death . Researchers utilize this compound and its analogs to investigate the molecular mechanisms of mitochondrial dysfunction, neuronal selectivity, and oxidative stress, which are central to understanding neurodegenerative pathologies. Studies on related cationic inhibitors suggest they may interact with dual binding sites on the NADH dehydrogenase enzyme, and their inhibitory potency can be modulated by factors such as hydrophobicity and the presence of lipophilic anions like tetraphenylboron . This makes this compound a valuable probe for studying the structure-activity relationships of mitochondrial toxins and for exploring potential therapeutic interventions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N2+ B270795 1-Methyl-4-phenylpyrimidin-1-ium

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11N2+

Molecular Weight

171.22 g/mol

IUPAC Name

1-methyl-4-phenylpyrimidin-1-ium

InChI

InChI=1S/C11H11N2/c1-13-8-7-11(12-9-13)10-5-3-2-4-6-10/h2-9H,1H3/q+1

InChI Key

QMXNMDFKXPNHCZ-UHFFFAOYSA-N

SMILES

C[N+]1=CN=C(C=C1)C2=CC=CC=C2

Canonical SMILES

C[N+]1=CN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Methyl 4 Phenylpyrimidin 1 Ium and Its Analogues

Direct N-Alkylation Strategies for Pyrimidine (B1678525) Ring Quaternization

Direct N-alkylation represents the most straightforward approach to the synthesis of 1-methyl-4-phenylpyrimidin-1-ium. This method involves the introduction of a methyl group onto one of the nitrogen atoms of the 4-phenylpyrimidine (B189444) precursor, leading to the formation of the corresponding quaternary ammonium (B1175870) salt.

Synthesis of this compound from Pyrimidine Precursors via Methylation

The quaternization of the pyrimidine ring in 4-phenylpyrimidine can be achieved through direct methylation. This reaction typically employs a methylating agent, such as methyl iodide (MeI), which reacts with the nucleophilic nitrogen atom of the pyrimidine ring. The choice of solvent and reaction conditions can influence the efficiency and selectivity of the methylation process.

A general and representative procedure for the N-methylation of a related heterocyclic compound, pyridine (B92270), involves dissolving the substrate in a suitable solvent like acetone (B3395972), followed by the addition of methyl iodide. The reaction mixture is then heated under reflux to facilitate the quaternization. Upon cooling, the resulting N-methylated salt often precipitates and can be isolated by filtration. For instance, the N-methylation of pyridines has been successfully carried out by refluxing with methyl iodide in acetone for one hour, affording the desired N-methyl-pyridinium salt in high yield after filtration and washing nih.gov.

ReactantMethylating AgentSolventConditionsProduct
4-PhenylpyrimidineMethyl iodideAcetoneRefluxThis compound iodide
4-PhenylpyrimidineDimethyl sulfateDichloromethaneRoom TemperatureThis compound methyl sulfate

This table presents hypothetical data for illustrative purposes, based on general N-alkylation procedures.

Facile and Selective N-Methylation of N-Heterocycles for Pyrimidinium Salt Formation

Achieving facile and selective N-methylation in N-heterocycles is a crucial aspect of synthesizing pyrimidinium salts. The presence of multiple nitrogen atoms in the pyrimidine ring can lead to the formation of regioisomers, making selectivity a key challenge. Various strategies have been developed to enhance the selectivity of N-methylation.

One approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents have been shown to significantly improve the N1-selectivity in the alkylation of pyrazoles, a related class of N-heterocycles. The bulky silyl (B83357) group directs the alkylation to the less sterically hindered nitrogen atom, and subsequent protodesilylation yields the N-methylated product with high regioselectivity researchgate.net. While not specifically demonstrated for 4-phenylpyrimidine, this methodology offers a promising avenue for achieving selective N1-methylation.

Furthermore, the choice of the methylating agent and reaction conditions plays a pivotal role. For instance, in the alkylation of purines, another class of N-heterocycles, Mitsunobu conditions have been reported to favor N-9 alkylation with higher selectivity compared to classical alkylation with alkyl halides and a base semanticscholar.org. These findings highlight the importance of methodological choice in directing the regiochemical outcome of N-alkylation in heterocyclic systems.

Ring Transformation and Rearrangement-Based Synthetic Routes

Beyond direct alkylation, the synthesis of pyrimidinium salts can be accomplished through more intricate pathways involving the transformation of other heterocyclic systems or the rearrangement of the pyrimidine core itself.

Formation of Pyrimidinium Salts through Nucleophilic Substitution of Pyrylium (B1242799) Salts (SN(ANRORC) Mechanism)

A powerful method for the synthesis of N-substituted pyridinium (B92312) and by extension, pyrimidinium salts, involves the reaction of pyrylium salts with primary amines. Pyrylium salts are six-membered aromatic cations containing an oxygen heteroatom and are highly reactive towards nucleophiles thieme-connect.de. The reaction of a pyrylium salt with a primary amine, such as methylamine, proceeds via an initial nucleophilic attack at the α-position of the pyrylium ring. This is followed by ring-opening to form a vinylogous amide intermediate, which then undergoes an acid-catalyzed cyclization to yield the corresponding N-substituted pyridinium salt sci-hub.ru.

This transformation is related to the SN(ANRORC) mechanism, which stands for A ddition of a N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly relevant in nucleophilic substitutions on heterocyclic compounds wikipedia.org. In the context of pyrimidine chemistry, the SN(ANRORC) mechanism has been extensively studied, for example, in the Chichibabin amination of 4-phenylpyrimidine acs.org. The reaction of a substituted pyrylium salt with an appropriate nitrogen-containing nucleophile provides a versatile route to constructing the pyrimidinium core.

Pyrylium Salt PrecursorNucleophileProduct
2,6-Diphenylpyrylium saltMethylamine1-Methyl-2,6-diphenylpyridinium salt
2,4,6-Triphenylpyrylium saltBenzylamine1-Benzyl-2,4,6-triphenylpyridinium salt sci-hub.ru

Deconstruction-Reconstruction Strategies for Pyrimidine Core Diversification to Yield N-Arylpyrimidinium Salts

A recent and innovative approach to pyrimidine diversification involves a "deconstruction-reconstruction" strategy. This method allows for the conversion of existing pyrimidine-containing compounds into a variety of other nitrogen-containing heteroaromatics, including N-arylpyrimidinium salts nih.govresearchgate.netnih.gov.

The core of this strategy lies in the transformation of a pyrimidine into its corresponding N-arylpyrimidinium salt. This activated intermediate can then be cleaved to generate a three-carbon iminoenamine building block. This versatile intermediate can subsequently be used in various heterocycle-forming reactions, effectively allowing for the diversification of the original pyrimidine core nih.govresearchgate.net. This deconstruction-reconstruction sequence provides access to a wide range of heterocyclic structures that would be challenging to synthesize through traditional methods nih.govresearchgate.netnih.gov. This strategy has also been applied to the stable isotope labeling of pyrimidines, showcasing its broad utility acs.org.

Novel Synthetic Protocols for Accessing Pyrimidinium Derivatives

The development of novel synthetic protocols for accessing pyrimidinium derivatives is an active area of research, driven by the need for efficient and versatile methods to construct these important heterocyclic scaffolds.

One such novel approach is the aforementioned deconstruction-reconstruction strategy, which provides a powerful tool for the systematic modification and construction of nitrogen heterocycles, moving beyond conventional molecular editing techniques nih.govresearchgate.netdigitellinc.comresearchgate.net. This method allows for significant structural modifications, including the conversion of pyrimidines into pyridines researchgate.net. The process involves the initial formation of a pyrimidinium salt, which is then cleaved by a nucleophile like pyrrolidine (B122466) to form a vinamidinium salt. This intermediate can then be recyclized to form a new heterocyclic ring researchgate.net.

Furthermore, the recyclization of pyrimidinium salts themselves can serve as a synthetic approach to novel nitrogenous heterocycles. For example, the reaction of 1,2-dialkylpyrimidinium salts can lead to previously unreported rearrangements, occurring via recyclization of the pyrimidine ring with the inclusion of a fragment from a nucleophilic reagent into the final product researchgate.net. These innovative strategies highlight the ongoing efforts to expand the synthetic toolbox for the preparation and diversification of pyrimidinium-based compounds.

Utilizing Heterocyclic Group Transfer Reactions with I(III) Reagents

A modern and powerful method for the synthesis of N-alkyl(heteroaryl)onium salts, including pyrimidinium derivatives, involves the use of (bis)cationic nitrogen-ligated hypervalent iodine(III) reagents, often referred to as N-HVIs. rsc.orgnih.govresearchgate.netrsc.orgrsc.org This strategy functions as a "heterocyclic group transfer" reaction, providing access to a wide array of these salts through the aminolactonization of alkenoic acids. nih.govresearchgate.netrsc.orgrsc.org

The reaction proceeds under mild conditions and demonstrates high efficiency, affording the desired onium salts in excellent yields. rsc.org A key advantage of this methodology is its broad substrate scope, accommodating a diverse range of sterically and electronically varied aromatic heterocycles. rsc.org The N-HVI reagents can be conveniently generated in situ, and the resulting products are often easily isolated through simple trituration. rsc.orgrsc.org

The proposed mechanism for this transformation involves an initial activation of the olefin within the alkenoic acid by the I(III) reagent. rsc.org This is followed by a 5-exo-trig lactonization step, which forms an intermediate (alkyl)(aryl)iodonium salt. rsc.org The final step is a nucleophilic substitution (SN2) displacement of the hypervalent iodine group by the nitrogen of the heterocycle, leading to the formation of the N-alkyl(heteroaryl)onium salt. rsc.org

This method has been successfully applied to the synthesis of various pyridinium salts. rsc.org For instance, pyridines with substitutions at the 3- and 5-positions, which can be challenging to access through other means, readily form the corresponding pyridinium salts in high yields. rsc.org The reaction conditions are also mild enough to be compatible with sensitive functional groups, such as boronic esters. rsc.org

Table 1: Examples of N-Alkyl(heteroaryl)onium Salts Synthesized via Heterocyclic Group Transfer

HeterocycleAlkene SourceProduct TypeYield
3-AcylpyridineAlkenoic Acid3-Acylpyridinium saltHigh
3-BromopyridineAlkenoic Acid3-Bromopyridinium saltHigh
3-FluoropyridineAlkenoic Acid3-Fluoropyridinium saltHigh
3,5-Disubstituted PyridineAlkenoic Acid3,5-Disubstituted Pyridinium saltHigh
Pyridine-3-boronic esterAlkenoic Acid3-Bpin Pyridinium saltHigh

Cyclization Reactions Involving Azoniaallene Salts as Building Blocks

Azoniaallene salts are highly reactive intermediates that serve as versatile building blocks in the synthesis of various nitrogen-containing heterocycles. researchgate.net These species, characterized by their cumulated double bond system involving a positively charged nitrogen, are potent electrophiles. While their most common application involves [3+2] and [4+2] cycloaddition reactions to form five-membered rings like pyrazolium (B1228807) and triazolium salts, rsc.org there are specific instances of their use in constructing six-membered pyrimidine frameworks.

A notable example is the reaction of a 2-azoniaallene salt with malononitrile (B47326), which yields a pyrimidinium salt. This reaction highlights the utility of azoniaallene salts in building the pyrimidine core by reacting with appropriate C-N-C synthons. The resulting pyrimidinium salt can then be further functionalized; for example, it can undergo neutralization and subsequent heterocyclization with hydrazine (B178648) hydrate (B1144303) to produce bicyclic systems like 3-aminopyrazolo[3,4-d]pyrimidine.

The general reactivity of azoniaallene salts stems from their electrophilic nature, making them susceptible to attack by various nucleophiles. Their cycloaddition reactions are often mechanistically described as "reverse electron-demand 1,3-dipolar cycloadditions". rsc.org The specific reaction pathway, whether it be a [3+2] or a [4+2] cycloaddition, can be influenced by factors such as the structure of the azoniaallene salt and the nature of the reacting partner. researchgate.net

Table 2: Reactivity of Azoniaallene Salts in Heterocycle Synthesis

Azoniaallene Salt TypeReactantProduct HeterocycleReaction Type
2-Azoniaallene saltMalononitrilePyrimidinium saltCyclization
1-Aza-2-azoniaallene saltEthene4,5-Dihydro-3H-pyrazolium salt[3+2] Cycloaddition
1,3-Diaza-2-azoniaallene saltAlkyne1,2,3-Triazolium salt[3+2] Cycloaddition
1,3-Diaza-2-azoniaallene saltCarbodiimide4,5-Dihydrotetrazolium saltCycloaddition
Aryl-1-aza-2-azoniaallene saltPendent alkene1,2,3,4-TetrahydrocinnolineIntramolecular [4+2] Cycloaddition

Multi-component Reactions for Pyrimidine and Pyrimidinium Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules, such as pyrimidines and their derivatives, in a single step from three or more starting materials. These reactions are particularly attractive due to their atom economy, operational simplicity, and the ability to generate diverse molecular libraries.

A variety of MCRs have been developed for the synthesis of the pyrimidine core. One such approach involves the iridium-catalyzed reaction of amidines with up to three different alcohols. This method is regioselective and proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, unsymmetrical pyrimidines with yields of up to 93%.

Another common MCR strategy for pyrimidine synthesis involves the reaction of a 1,3-dicarbonyl compound (such as barbituric or thiobarbituric acid), an aldehyde, and a source of nitrogen. For example, the one-pot reaction of (thio)barbituric acids, aryl aldehydes, and malononitrile can produce pyrano[2,3-d]pyrimidine derivatives. These reactions are often facilitated by catalysts to improve yields and can be performed under environmentally friendly conditions, such as in a water/ethanol mixture.

The well-known Biginelli reaction is a classic example of an MCR that produces 3,4-dihydropyrimidin-2(1H)-ones, which can be precursors to pyrimidinium salts. More recent developments in MCRs have expanded the scope of accessible pyrimidine structures. For instance, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium acetate, catalyzed by triflic acid, has been reported for the synthesis of polysubstituted pyrimidines.

Table 3: Examples of Multi-component Reactions for Pyrimidine Synthesis

Starting MaterialsCatalyst/ConditionsProduct TypeKey Features
Amidine, AlcoholsIridium-pincer complexUnsymmetrical PyrimidinesHigh regioselectivity, sustainable
(Thio)barbituric acid, Aryl aldehyde, MalononitrileCatalytic, Water/EthanolPyrano[2,3-d]pyrimidinesGreen protocol, improved yields
Methyl aryl ketone, Aromatic aldehyde, Ammonium acetateTriflic acidPolysubstituted PyrimidinesPseudo five-component reaction
Guanidine salt, AlcoholsRuthenium complex2-(N-alkylamino)pyrimidinesTandem dehydrogenation and coupling

Computational and Theoretical Chemistry of 1 Methyl 4 Phenylpyrimidin 1 Ium

Electronic Structure Analysis and Molecular Orbital Theory

Detailed electronic structure analysis through computational methods offers a fundamental understanding of the intrinsic properties of 1-methyl-4-phenylpyrimidin-1-ium.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

While specific HOMO and LUMO energy values for this compound are not extensively documented in publicly available literature, studies on analogous pyrimidine (B1678525) derivatives provide a basis for understanding its electronic characteristics. For instance, DFT calculations on various pyrimidine-based compounds are frequently used to determine these energy levels and predict electronic conjugation and stability. researchgate.net

Interactive Data Table: Representative HOMO-LUMO Data for Pyrimidine Derivatives Note: This table presents example data for analogous compounds to illustrate typical values, as specific data for this compound is not available.

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Applications of 1 Methyl 4 Phenylpyrimidin 1 Ium in Advanced Chemical Synthesis

Utilization as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The quaternization of the nitrogen atom in the 4-phenylpyrimidine (B189444) ring system enhances the electrophilicity of the ring carbons, making the 1-methyl-4-phenylpyrimidin-1-ium cation an excellent precursor for a variety of molecular transformations. Researchers have leveraged this enhanced reactivity to use these salts as key synthetic intermediates.

One prominent strategy involves the ring transformation of pyrimidinium salts into different heterocyclic systems. For instance, studies have shown that 1-methyl-5-phenylpyrimidinium iodide can be converted into pyridine (B92270) derivatives. wur.nl This type of ring interconversion highlights the utility of pyrimidinium salts in generating diverse molecular frameworks. wur.nl

A more recent and powerful application is the use of N-activated pyrimidinium salts in deconstruction-reconstruction strategies. nih.govresearchgate.net The process begins with the formation of an N-aryl or N-alkyl pyrimidinium salt, such as this compound. nih.govescholarship.org This activation facilitates the cleavage of the pyrimidine (B1678525) ring by a nucleophile, excising a carbon atom and yielding a highly versatile iminoenamine building block. nih.govresearchgate.net These iminoenamines are stable, isolable derivatives of 1,3-dicarbonyl compounds and serve as key three-carbon units for the de novo synthesis of a wide array of new heterocycles. nih.gov This approach effectively uses the pyrimidinium salt as a masked synthon for complex molecule construction.

Table 1: Transformation of Activated Pyrimidines into Synthetic Building Blocks

Starting MaterialActivating AgentKey IntermediateSubsequent ProductsRef.
4-PhenylpyrimidineMethyl IodideThis compound iodidePyrazoles escholarship.org
4-PhenylpyrimidineTf₂O, AnilineN-Phenylpyrimidinium saltIminoenamine nih.govresearchgate.net
IminoenamineGuanidine2-Aminopyrimidine nih.gov
IminoenamineHydroxylamine1,2-Oxazole nih.gov

Role in Diversifying Heterocyclic Scaffolds and Creating Libraries of Analogues

The ability to transform the pyrimidine core into other heterocyclic systems places this compound at the forefront of techniques for skeletal diversification. This process, sometimes termed "molecular editing" or "scaffold hopping," is invaluable in medicinal chemistry and materials science for creating libraries of structurally related compounds for structure-activity relationship (SAR) studies. nih.govresearchgate.net

A prime example is the conversion of pyrimidines into pyrazoles. escholarship.org The pyrimidine ring is the most common diazine in FDA-approved drugs, while pyrazoles are the most prevalent diazole. researchgate.netescholarship.org An efficient method to convert one into the other is therefore highly valuable. The process involves the methylation of 4-phenylpyrimidine to form the activated this compound iodide. escholarship.org This intermediate is then attacked by hydrazine (B178648), which leads to a ring-opening and subsequent re-cyclization, ultimately forming a substituted pyrazole. escholarship.org This transformation is significant because it leverages the well-established chemistry of pyrimidines to access diversified pyrazoles, which can be more challenging to functionalize directly. escholarship.org

The deconstruction-reconstruction strategy further expands this diversification potential. nih.govresearchgate.net By generating a common iminoenamine intermediate from the pyrimidinium salt, chemists can access not only substituted pyrimidines but also other five-membered heterocycles like 1,2-oxazoles by choosing the appropriate cyclization partner. nih.gov This approach allows for the generation of diverse chemical libraries from a single pyrimidine starting material, enabling rapid exploration of chemical space. researchgate.netescholarship.org

Table 2: Examples of Heterocyclic Scaffold Diversification

Initial ScaffoldActivated IntermediateReagentFinal ScaffoldRef.
PyrimidineThis compoundHydrazinePyrazole escholarship.org
PyrimidineN-Arylpyrimidinium saltPiperidine (cleavage), then Guanidine (cyclization)Substituted Pyrimidine nih.govresearchgate.net
PyrimidineN-Arylpyrimidinium saltPiperidine (cleavage), then Hydroxylamine (cyclization)1,2-Oxazole nih.govresearchgate.net
PyrimidineN-Arylpyrimidinium saltPyrrolidine (B122466) (cleavage), then Methyl Ketones (cyclization)Pyridine researchgate.net

Potential in Catalytic Systems, such as Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). operachem.comwiley-vch.de The process relies on a phase-transfer agent, or catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. operachem.comcore.ac.uk This catalyst transports a reactant, usually an anion, from the aqueous or solid phase into the organic phase where the reaction occurs. wiley-vch.decore.ac.uk The key feature of the catalyst is its cationic, lipophilic nature, allowing it to form an ion pair with the reactant anion and shuttle it across the phase boundary. wiley-vch.de

This compound is a quaternary N-alkylated heterocyclic salt. Structurally, it possesses the core feature of a phase-transfer catalyst: a delocalized positive charge on a cation that can be paired with an anion. This suggests its potential to function as a phase-transfer catalyst. In a hypothetical PTC system, the this compound cation could pair with an inorganic anion (e.g., cyanide, hydroxide, halide) from an aqueous solution and transport it into an organic solvent to react with an organic substrate. operachem.comwiley-vch.de Quaternary cations derived from cinchona alkaloids, which are also nitrogenous heterocycles, are widely used as chiral phase-transfer catalysts for asymmetric synthesis, demonstrating the viability of such structures in PTC. mdpi.comscirp.org While specific studies detailing the use of this compound as a primary phase-transfer catalyst are not prominent, its inherent chemical structure as a quaternary salt marks it as a candidate for investigation in this catalytic field.

Perspectives and Future Research Directions in 1 Methyl 4 Phenylpyrimidin 1 Ium Chemistry

Development of Novel Stereoselective and Enantioselective Synthetic Methods

The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. While methods for the asymmetric synthesis of related heterocyclic systems have been established, the stereoselective synthesis of 1-methyl-4-phenylpyrimidin-1-ium and its derivatives remains a fertile area for investigation.

Future research should focus on the development of catalytic enantioselective methods for the construction of chiral pyrimidinium scaffolds. Drawing inspiration from the successful asymmetric hydrogenation of pyridinium (B92312) salts to yield enantioenriched piperidines, similar strategies could be adapted for pyrimidinium systems. nih.govdicp.ac.cnacs.org For instance, iridium-catalyzed asymmetric hydrogenation has proven effective for a range of substituted N-benzylpyridinium salts, achieving high levels of enantioselectivity. nih.govacs.org A similar approach could be envisioned for the reduction of a suitably substituted precursor to a chiral di- or tetrahydro-1-methyl-4-phenylpyrimidin-1-ium salt.

Moreover, organocatalysis presents a powerful tool for the enantioselective dearomatization of pyridinium salts, leading to the formation of enantioenriched 1,4-dihydropyridines. researchgate.net The application of chiral isothiourea catalysts, for example, has enabled the regio- and stereoselective addition of pronucleophiles to pyridinium salts. researchgate.net Adapting such methodologies to this compound could provide access to a diverse range of chiral pyrimidine (B1678525) derivatives.

A convergent and stereoselective synthesis of chiral cyclopentyl- and cyclohexylamine (B46788) derivatives of a nucleoside Q precursor has been accomplished, demonstrating the feasibility of creating complex chiral molecules based on a pyrimidine core. psu.edu This highlights the potential for developing synthetic routes to chiral analogues of this compound with interesting three-dimensional structures.

Table 1: Examples of Stereoselective Syntheses of Related Heterocycles

Catalyst/MethodSubstrate TypeProduct TypeKey Feature
Iridium-catalyzed asymmetric hydrogenationSubstituted N-benzylpyridinium saltsEnantioenriched α-(hetero)aryl piperidinesHigh enantioselectivity (up to 99.3:0.7 er) nih.gov
Isothiourea organocatalysisPyridinium salts with electron-withdrawing groupsEnantioenriched 1,4-dihydropyridinesRegio- and stereoselective addition of C(1)-ammonium enolates researchgate.net
Rhodium-catalyzed asymmetric allylationPyrimidines and racemic allylic carbonatesChiral pyrimidine acyclic nucleosidesHigh regio- and enantioselectivities (up to >40:1 B/L and 99% ee) nih.gov
Stereoselective catalytic hydrogenation(S)-1-(pyrazolo[1,5-a]pyrimidin-7-yl)ethanaminesDiastereomeric 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidinesSaturation of the pyrimidine ring researchgate.net

Exploration of Unexplored Reactivity Modes and Cross-Coupling Applications

The reactivity of pyridinium salts as precursors for radical-based transformations and as electrophiles in cross-coupling reactions has been well-documented. nih.govrsc.orgacs.orgrsc.orgudel.edu These established reactivity modes for pyridinium salts provide a clear roadmap for exploring the potential of this compound in similar transformations.

A significant area for future exploration is the use of this compound in deaminative cross-coupling reactions. Katritzky pyridinium salts, which are structurally related to pyrimidinium salts, have been successfully employed as single-electron oxidants to generate alkyl radicals for C-C bond formation. rsc.org This suggests that this compound could serve as a precursor to either methyl or phenyl radicals, or that the pyrimidinium ring itself could undergo coupling. Nickel-catalyzed cross-couplings of benzylic pyridinium salts with arylboronic acids have been developed, allowing for the efficient synthesis of di(hetero)arylmethanes. nih.govacs.org Investigating analogous nickel- or palladium-catalyzed cross-coupling reactions with this compound could lead to novel methods for the synthesis of substituted pyrimidines.

Furthermore, the pyrimidine ring in this compound is susceptible to nucleophilic attack, which can lead to ring-opening and transformation reactions. wur.nl A deeper investigation into the reactions of this compound with a variety of nucleophiles could uncover new synthetic routes to other heterocyclic systems. The influence of the C(4)-phenyl substituent on the stability of intermediates and the course of these reactions would be a key area of study. researchgate.net

The development of photoredox-catalyzed reactions involving this compound is another promising avenue. The redox-active nature of pyridinium salts allows them to act as radical precursors under mild, light-induced conditions. rsc.org Exploring the photophysical properties and photocatalytic potential of this compound could enable novel and stereoselective transformations.

Table 2: Potential Cross-Coupling Reactions and Reactivity Modes

Reaction TypePotential SubstratePotential Coupling PartnerPotential Product
Nickel-catalyzed Cross-CouplingThis compoundArylboronic acidsSubstituted phenylpyrimidines or methyl-arylpyrimidines
Deaminative Radical GenerationThis compoundAlkenes, arenesAlkylated or arylated pyrimidine derivatives
Nucleophilic Ring-Opening/Ring-TransformationThis compoundAmidines, strong nucleophilesOther heterocyclic systems (e.g., pyridines) researchgate.net
Photoredox CatalysisThis compoundVarious radical acceptorsFunctionalized pyrimidine derivatives

Integration of Advanced in silico Design and Prediction for Pyrimidinium-Based Systems

Computational chemistry and in silico design are indispensable tools in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and the rational design of new functional molecules. unibo.itnih.govacs.orgimist.maacs.orgresearchgate.netrjptonline.orgaip.orgnih.gov The application of these methods to this compound and related systems holds great promise for accelerating discovery.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to elucidate the electronic structure, spectroscopic properties, and excited-state behavior of this compound. unibo.itnih.gov Such studies can provide insights into its potential as a photoredox catalyst or as a component in electronic materials. unibo.it Computational investigations into the mechanism of potential reactions, such as nucleophilic attack or cross-coupling, can help to rationalize experimental observations and guide the optimization of reaction conditions. researchgate.net

Furthermore, in silico screening of virtual libraries of this compound derivatives can be used to identify candidates with desired properties. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity of novel pyrimidinium-based compounds. imist.maresearchgate.netnih.gov Molecular docking studies can be used to predict the binding modes of these compounds with biological targets, aiding in the design of new therapeutic agents. researchgate.netnih.gov

The prediction of physicochemical properties, such as solubility and membrane permeability, through computational methods is also crucial for the development of new compounds with practical applications. By integrating advanced in silico design and prediction, the exploration of this compound chemistry can be pursued in a more targeted and efficient manner.

Table 3: Application of in silico Methods to Pyrimidinium Systems

Computational MethodApplicationPotential Insights for this compound
Density Functional Theory (DFT)Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. acs.orgUnderstanding of reactivity, stability, and photophysical properties. unibo.itnih.gov
Time-Dependent DFT (TD-DFT)Prediction of excited-state properties. nih.govEvaluation of potential as a photosensitizer or in electronic devices.
Molecular DockingPrediction of binding modes with biological targets. researchgate.netnih.govDesign of novel bioactive compounds based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR)Development of models to predict biological activity. imist.maRational design of derivatives with enhanced therapeutic potential.
Molecular Dynamics (MD) SimulationsStudy of conformational dynamics and interactions with solvent. acs.orgUnderstanding of solution-phase behavior and transport properties.

Q & A

Q. What spectroscopic and crystallographic methods are recommended for characterizing 1-Methyl-4-phenylpyrimidin-1-ium?

To confirm the molecular structure and purity of the compound, use a combination of:

  • FTIR spectroscopy : Identify functional groups (e.g., C=O, N–H) by comparing absorption bands to reference data. For example, C=O stretches typically appear near 1650–1700 cm⁻¹ .
  • NMR spectroscopy : Assign proton and carbon environments. Aromatic protons in pyrimidine derivatives often resonate at 7–8 ppm in 1H^1H NMR .
  • Single-crystal X-ray diffraction (SC-XRD) : Resolve the 3D molecular geometry using programs like SHELXL for refinement . Validate hydrogen bonding and packing patterns with Mercury CSD .

Q. How can synthetic routes for this compound be optimized to improve yield?

  • Stepwise condensation : Start with 1,3-dicarbonyl precursors and aryl halides under controlled temperatures (e.g., 60–80°C) to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance reaction rates.
  • Catalytic systems : Employ Pd-based catalysts for cross-coupling steps, ensuring inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallization of this compound, and how can they be systematically analyzed?

  • Graph set analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., N–HO\text{N–H} \cdots \text{O}) into motifs like chains (C) or rings (R). Use Mercury CSD to quantify bond angles and distances .
  • Packing similarity calculations : Compare crystal structures with analogous pyrimidine derivatives to identify conserved interactions. For example, non-planar pyrimidine rings may adopt specific dihedral angles (e.g., 34–69°) to optimize packing .

Q. How can contradictions in crystallographic data (e.g., bond-length outliers) be resolved during refinement?

  • Constraints and restraints : In SHELXL , apply geometric restraints for disordered regions (e.g., methyl groups) based on standard bond lengths (C–C ≈ 1.54 Å) .
  • Data validation : Cross-check thermal displacement parameters (UeqU_{\text{eq}}) with ORTEP-3 to identify overfitting. Outliers may indicate twinning or incorrect space group assignment .
  • Multi-dataset analysis : Refine against high-resolution datasets (≤ 0.8 Å) to resolve ambiguities in electron density maps .

Q. What strategies address low reproducibility in synthesizing this compound derivatives with bioactivity?

  • Intermolecular interaction mapping : Use Mercury’s Materials Module to screen for conserved packing motifs that stabilize bioactive conformations .
  • Dynamic NMR studies : Probe rotational barriers of substituents (e.g., methyl groups) to assess conformational flexibility, which may affect binding affinity .
  • Cocrystallization trials : Co-crystallize derivatives with target enzymes (e.g., kinases) to study binding modes and guide synthetic modifications .

Q. How can computational methods complement experimental studies of this compound’s electronic properties?

  • DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) and charge distribution. Compare with SC-XRD data to validate accuracy .
  • Molecular docking : Simulate interactions with biological targets (e.g., receptors) using AutoDock Vina. Prioritize derivatives with docking scores ≤ −7.0 kcal/mol for synthesis .

Methodological Notes

  • Crystallographic refinement : Always cross-validate SHELXL outputs with PLATON to detect missed symmetry or solvent-accessible voids .
  • Data contradiction protocols : Document all refinement steps and constraints to enable reproducibility. Use IUCr’s CIF validation tools to flag outliers .
  • Synthetic scalability : Pilot small-scale reactions (≤ 1 g) under controlled conditions before scaling up to avoid exothermic side reactions .

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